molecular formula C23H25N3O4S2 B3570562 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3570562
M. Wt: 471.6 g/mol
InChI Key: FYVDAAJRSZZAMK-UHFFFAOYSA-N
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Description

2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions The process may start with the preparation of the sulfonyl chloride derivative, followed by its reaction with aniline derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or sulfonyl groups, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with applications in treating bacterial infections.

Uniqueness

2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific structural features, such as the ethoxy group and the pyridin-3-ylmethyl moiety, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-3-30-20-8-6-19(7-9-20)26(17-23(27)25-16-18-5-4-14-24-15-18)32(28,29)22-12-10-21(31-2)11-13-22/h4-15H,3,16-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVDAAJRSZZAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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